

Unlocking Potential: A Technical Guide to Allyl Phenyl Carbonate in Materials Science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl phenyl carbonate*

Cat. No.: *B036615*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Allyl phenyl carbonate (APC) is a versatile monomer with significant, yet not fully explored, potential in the field of materials science. Its unique chemical structure, featuring both a reactive allyl group and a phenyl carbonate moiety, opens avenues for the development of novel polymers with tailored properties. This technical guide provides an in-depth overview of the current understanding and potential research applications of APC, focusing on its role in polymerization, copolymerization, and the development of advanced materials. While comprehensive data on the homopolymer of **allyl phenyl carbonate** remains an area of active investigation, this document collates available information on its synthesis, reactivity, and applications, offering a foundation for future research and development.

Core Properties of Allyl Phenyl Carbonate

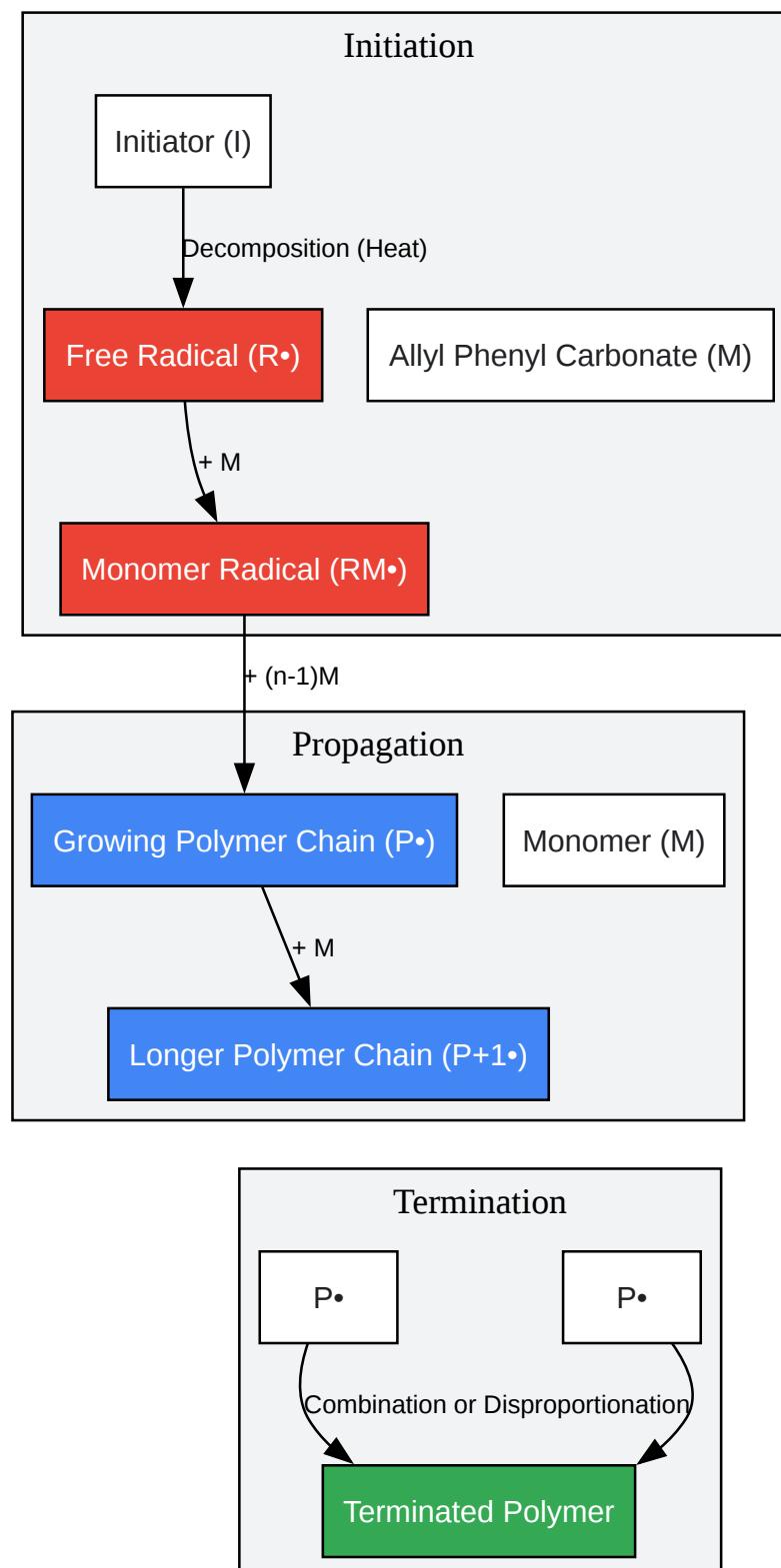
A summary of the key physical and chemical properties of **allyl phenyl carbonate** is presented in Table 1. This data is essential for designing and understanding experiments involving this monomer.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.18 g/mol
Appearance	Colorless liquid
Density	1.096 g/mL at 25 °C
Boiling Point	67-70 °C at 0.3 mmHg
Refractive Index	n _{20/D} 1.4990
Solubility	Soluble in common organic solvents

Synthesis of Allyl Phenyl Carbonate

The synthesis of **allyl phenyl carbonate** is a crucial first step for its use in materials science. A general and widely used method involves the reaction of phenyl chloroformate with allyl alcohol.

Experimental Protocol: Synthesis of Allyl Phenyl Carbonate


Materials:

- Phenyl chloroformate
- Allyl alcohol
- Pyridine (or other suitable base)
- Anhydrous diethyl ether (or other suitable solvent)
- Deionized water
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a stoichiometric equivalent of pyridine to the solution.
- Add phenyl chloroformate dropwise to the cooled solution via the dropping funnel while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
- Quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude **allyl phenyl carbonate**.
- Purify the crude product by vacuum distillation to yield pure **allyl phenyl carbonate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unlocking Potential: A Technical Guide to Allyl Phenyl Carbonate in Materials Science]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036615#potential-research-applications-of-allyl-phenyl-carbonate-in-materials-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com